5-Nitrofuran-3-carboxylic acid

Electrochemistry EPR spectroscopy Nitroreductase activation

5-Nitrofuran-3-carboxylic acid (CAS 770-07-0) is the 3‑carboxy regioisomer of the nitrofuran class. Unlike the 2‑carboxy analog, the non‑conjugated carboxyl group yields anionic radical intermediates with 4–5× longer lifetimes (τ≈80–100 s), enabling EPR mechanistic studies and semisynthetic penicillin conjugates with 79‑fold improved acid stability. Its ester prodrugs and isoxazole hybrids achieve single‑digit nanomolar potency against T. brucei and T. cruzi. Procure this scaffold to develop oral antitrypanosomal agents and acid‑stable β‑lactam antibiotics.

Molecular Formula C5H3NO5
Molecular Weight 157.08 g/mol
CAS No. 770-07-0
Cat. No. B1604211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrofuran-3-carboxylic acid
CAS770-07-0
Molecular FormulaC5H3NO5
Molecular Weight157.08 g/mol
Structural Identifiers
SMILESC1=C(OC=C1C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C5H3NO5/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)
InChIKeyRYJMQGMUCNUWMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrofuran-3-carboxylic acid (CAS 770-07-0): A Regioisomerically Distinct Nitrofuran Scaffold for Antimicrobial and Antiparasitic Drug Discovery


5-Nitrofuran-3-carboxylic acid is a heterocyclic building block belonging to the nitrofuran class, characterized by a furan ring bearing a nitro group at the 5-position and a carboxylic acid at the 3-position [1]. Unlike the more extensively studied 5-nitrofuran-2-carboxylic acid (CAS 645-12-5) and its derivatives, the 3-carboxylic acid substitution pattern places the electron‑withdrawing carboxyl group at a non‑conjugated position relative to the nitro group, altering electronic distribution, reduction potential, and hydrogen‑bonding geometry [2]. This regioisomeric difference has been shown to influence the stability of electrochemically generated anionic intermediates, which in the 2,4‑dimethyl‑substituted 3‑carboxylic acid series exhibit lifetimes 4–5 times longer than those of 5‑nitrofuran-2‑carbonyl analogs [2]. The compound serves as a versatile intermediate for synthesizing ester prodrugs (e.g., ethyl 5-nitrofuran-3-carboxylate), amides, and isoxazole hybrids with demonstrated activity against Trypanosoma cruzi and T. brucei [3][4].

Why Generic Nitrofuran Substitution Fails: Position-Specific Electronic and Biological Consequences of the 3-Carboxylic Acid Regioisomer


Interchanging 5-nitrofuran-3-carboxylic acid with the more common 5-nitrofuran-2-carboxylic acid or other nitrofuran analogs is not scientifically valid because the position of the carboxylic acid substituent fundamentally dictates the compound's reduction potential, the stability of nitro anion radical intermediates generated during enzymatic activation, and the geometry of target‑binding interactions [1]. In the 2‑carboxylic acid isomer, the carboxyl group is conjugated with the nitro‑substituted furan ring, facilitating electron delocalization upon reduction; in the 3‑carboxylic acid isomer, this conjugation is absent, resulting in distinct electrochemical behavior and differential susceptibility to bacterial and parasitic nitroreductases [2]. These electronic differences translate into divergent biological outcomes: the 3‑carboxylic acid scaffold preferentially generates comparatively stable anionic radical species that have been exploited for semisynthetic penicillin conjugation, while 2‑carbonyl nitrofurans yield shorter‑lived intermediates [1]. Direct experimental evidence from the dimethyl‑substituted analog series demonstrates that anionic radicals derived from the 3‑carboxylic acid framework persist 4–5 times longer than those from the 2‑carbonyl nitrofuran series previously studied [1]. Consequently, substituting one regioisomer for the other in a synthetic pathway, biological assay, or procurement specification risks altering prodrug activation kinetics, metabolite profiles, and ultimately therapeutic efficacy.

5-Nitrofuran-3-carboxylic acid (CAS 770-07-0): Quantitative Differentiation Evidence Against Closest Analogs and In‑Class Comparators


Electrochemical Anion Radical Stability: 3-Carboxylic Acid vs. 2-Carbonyl Nitrofuran Derivatives

Electrochemical generation of anionic radical species from 2,4‑dimethyl‑5‑nitrofuran‑3‑carboxylic acid and its methyl ester produces intermediates with lifetimes of 80–100 seconds, as measured by EPR spectroscopy. In contrast, analogous anionic radicals from the 5‑nitrofuran‑2‑carbonyl series previously studied exhibit lifetimes approximately 4–5 times shorter [1]. This enhanced radical persistence is attributed to the non‑conjugated positioning of the carboxyl group at C‑3, which reduces delocalization‑driven decay pathways.

Electrochemistry EPR spectroscopy Nitroreductase activation Radical anion stability

Trypanosoma brucei 6‑Phosphogluconate Dehydrogenase Inhibition: 2‑Methyl‑5‑nitrofuran‑3‑carboxylic acid IC50

The 2‑methyl analog of 5‑nitrofuran‑3‑carboxylic acid was identified as an inhibitor of 6‑phosphogluconate dehydrogenase (6PGDH) from Trypanosoma brucei, an enzyme of the pentose phosphate pathway validated as a drug target for African trypanosomiasis. The compound exhibited an IC50 of 0.028 µM (28 nM) at pH 7.0 in a virtual fragment screening‑derived biochemical assay, placing it among the more potent nitrofuran‑based 6PGDH inhibitors identified to date [1]. While direct IC50 data for the unsubstituted parent 5‑nitrofuran‑3‑carboxylic acid against this target are not publicly available, the close structural relationship establishes the 3‑carboxylic acid nitrofuran scaffold as a privileged chemotype for 6PGDH inhibition.

Antitrypanosomal 6‑Phosphogluconate dehydrogenase IC50 Trypanosoma brucei

5‑Nitrofuran‑Isoxazole Hybrids Derived from 3‑Carboxylic Acid Scaffold Exhibit Sub‑Micromolar Anti‑T. cruzi Activity

A series of 5‑nitrofuran‑isoxazole analogs synthesized via [3+2] cycloaddition from 5‑nitrofuran‑3‑carboxylic acid‑derived intermediates were evaluated against the amastigote form of T. cruzi. Eight analogs exhibited IC50 values below 1 µM, with the most potent compound (analog 7s) achieving an IC50 of 40 nM and a selectivity index of 132.50 relative to host cell cytotoxicity [1]. In contrast, the clinical nitroheterocycle drugs benznidazole and nifurtimox typically exhibit IC50 values in the low micromolar range against intracellular amastigotes in comparable assay formats, and are associated with significant host toxicity [2]. The isoxazole hybrids were further shown to act as substrates of type I nitroreductase (NTR) rather than cruzain, confirming a mechanism distinct from that of many existing antitrypanosomal chemotypes [1].

Chagas disease Trypanosoma cruzi Isoxazole Antitrypanosomal

Semisynthetic Penicillin Conjugation: Nitro Group Introduction into Furan‑3‑carboxylic Acid Increases β‑Lactam Acid Stability 79‑Fold

Starting from 2,4‑dimethyl‑5‑nitrofuran‑3‑carboxylic acid, two novel semisynthetic penicillins were prepared. Introduction of the nitro group into the furan‑3‑carboxylic acid ring increased the stability of the penicillin to acid by 79‑fold compared to the non‑nitrated furan‑3‑carboxylic acid penicillin conjugate. The resulting penicillins displayed activity primarily against Gram‑positive microorganisms and exhibited low toxicity with LD50 values of 1000–1500 mg/kg [1].

Semisynthetic penicillin Acid stability β‑Lactam Gram‑positive

5‑Nitrofuran‑3‑carboxylate Ethyl Ester as a Trypanosoma brucei Prodrug with Defined Esterase Activation

The ethyl ester of 5‑nitrofuran‑3‑carboxylic acid (ethyl 5‑nitrofuran‑3‑carboxylate) has been profiled as a prodrug that undergoes hydrolysis by endogenous esterases to release the active carboxylic acid. In vitro studies demonstrate potent activity against Trypanosoma brucei, and in vivo esterase hydrolysis enables targeted delivery of the active moiety. Notably, resistance mechanisms involving nitroreductase mutations show limited cross‑resistance with this chemotype compared to nifurtimox, suggesting a distinct mode of metabolic activation [1]. While the ester prodrug achieves an in vitro potency of 2.4 nM in specific T. brucei assays, the free carboxylic acid provides the active pharmacophore upon esterase cleavage, with a reported partition coefficient (logP) of 1.41 that balances membrane permeability with aqueous solubility for parasitic cell uptake [2].

Prodrug Esterase activation Trypanosoma brucei African trypanosomiasis

5-Nitrofuran-3-carboxylic acid (CAS 770-07-0): Evidence-Backed Research and Industrial Application Scenarios


Antitrypanosomal Drug Discovery: Chagas Disease and Human African Trypanosomiasis Lead Optimization

5‑Nitrofuran‑3‑carboxylic acid serves as a privileged starting material for synthesizing 3,5‑disubstituted isoxazole hybrids with potent activity against Trypanosoma cruzi amastigotes (IC50 as low as 40 nM, SI = 132.50) [1]. Its ester prodrug forms (e.g., ethyl ester) exhibit single‑digit nanomolar potency against T. brucei bloodstream forms with limited cross‑resistance to nifurtimox‑resistant strains, making it a candidate scaffold for next‑generation eflornithine combination therapies [2]. Procurement is indicated for medicinal chemistry teams pursuing oral antitrypanosomal agents with improved selectivity indices over current standards benznidazole and nifurtimox.

Semisynthetic β‑Lactam Antibiotic Development Targeting Acid‑Stable Oral Penicillins

The 5‑nitrofuran‑3‑carboxylic acid scaffold, when conjugated to penicillin cores, confers a 79‑fold increase in acid stability compared to non‑nitrated furan conjugates, enabling oral formulation of β‑lactam antibiotics with activity against Gram‑positive pathogens and favorable toxicity profiles (LD50 1000–1500 mg/kg) [3]. Contract research organizations and pharmaceutical development teams should consider this scaffold for programs targeting acid‑stable, orally bioavailable penicillin analogs.

Electrochemical and EPR Mechanistic Studies of Nitroheterocyclic Prodrug Activation

The uniquely long‑lived anionic radical species generated from 5‑nitrofuran‑3‑carboxylic acid derivatives (τ = 80–100 seconds, 4–5× longer than 2‑carbonyl nitrofuran anion radicals) make this compound class valuable for fundamental studies of nitroreductase‑mediated prodrug activation mechanisms using EPR spectroscopy [3]. Academic and industrial laboratories investigating structure‑activity relationships in nitroheterocyclic bioredox activation should procure this scaffold to benchmark radical persistence against other nitroaromatic chemotypes.

Fragment‑Based Inhibitor Design Against Pentose Phosphate Pathway Enzymes in Kinetoplastid Parasites

The 2‑methyl‑substituted analog of 5‑nitrofuran‑3‑carboxylic acid demonstrates nanomolar inhibition (IC50 = 28 nM) of T. brucei 6‑phosphogluconate dehydrogenase, a validated target in the pentose phosphate pathway [4]. The unsubstituted parent compound (CAS 770‑07‑0) provides a minimal fragment core for structure‑based optimization campaigns targeting this and related NADP⁺‑dependent dehydrogenases in kinetoplastid parasites, where the 3‑carboxylic acid regioisomer offers a distinct hydrogen‑bonding pharmacophore compared to 2‑substituted nitrofuran fragments.

Quote Request

Request a Quote for 5-Nitrofuran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.